molecular formula C15H22O2 B1264623 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-

2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-

Cat. No.: B1264623
M. Wt: 234.33 g/mol
InChI Key: NZSCHTYUGUVLHG-YZHDLEJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)- typically involves the oxidation of (+)-alpha-santalene. This can be achieved through various oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)- may involve the use of biotechnological approaches, such as microbial fermentation, to convert precursor compounds into the desired product. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Alpha-Santalenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce alcohols.

Scientific Research Applications

Alpha-Santalenoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The compound’s effects are mediated through its ability to interact with cellular receptors and enzymes, leading to changes in cellular function and gene expression .

Comparison with Similar Compounds

Alpha-Santalenoic acid can be compared with other similar sesquiterpenoid compounds, such as:

    Beta-Santalenoic acid: Another sesquiterpenoid with similar chemical properties but different biological activities.

    Gamma-Santalenoic acid: A related compound with distinct structural features and applications.

The uniqueness of 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)- lies in its specific chemical structure and the resulting biological activities, which differentiate it from other similar compounds .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(E)-5-[(1R,3R,6S)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-enoic acid

InChI

InChI=1S/C15H22O2/c1-9(13(16)17)5-4-6-14(2)10-7-11-12(8-10)15(11,14)3/h5,10-12H,4,6-8H2,1-3H3,(H,16,17)/b9-5+/t10?,11-,12+,14-,15?/m1/s1

InChI Key

NZSCHTYUGUVLHG-YZHDLEJUSA-N

Isomeric SMILES

C/C(=C\CC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)/C(=O)O

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-
Reactant of Route 2
2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-
Reactant of Route 3
Reactant of Route 3
2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-
Reactant of Route 4
2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-
Reactant of Route 5
2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-
Reactant of Route 6
2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-

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